1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- is a compound that belongs to the class of naphthalenones This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions and a ketone group at the 1 position of the naphthalene ring
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- can be achieved through several synthetic routes. One common method involves the reduction of 1(2H)-Naphthalenone, 3,4-dihydroxy- using suitable reducing agents under controlled conditions. Industrial production methods may involve catalytic hydrogenation or other large-scale reduction techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted naphthalenones and their derivatives.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- include:
1(2H)-Naphthalenone, 3,4-dihydroxy-: Lacks the additional hydroxyl groups at the 6 and 7 positions.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-: Contains methoxy groups instead of hydroxyl groups, affecting its reactivity and applications.
Naphthoquinones: Compounds with similar naphthalene structures but different functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,12-13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJBWINAQGAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345020 | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54549-75-6 | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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